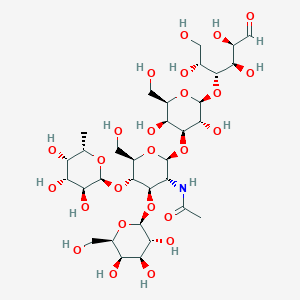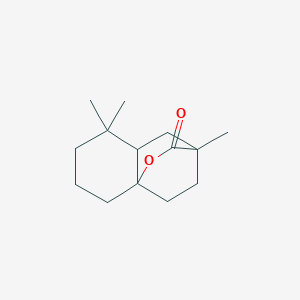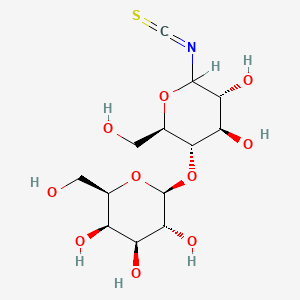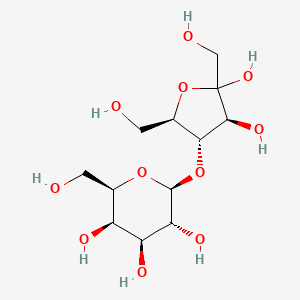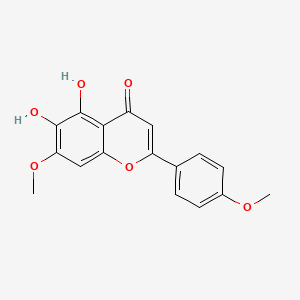
IDRA-21
説明
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, also known as IDRA 21, is a congener of aniracetam . It is a potent compound that has been shown to abate pharmacologically induced cognitive impairments in patas monkeys . It is a negative allosteric modulator of glutamate-induced DL-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor desensitization .
科学的研究の応用
AMPA受容体のモジュレーター
IDRA-21は、AMPA受容体の正の異種性モジュレーターです . この受容体は、中枢神経系における急速なシナプス伝達に関与しており、this compoundはこれらの受容体の機能を強化します . このようなモジュレーションは、学習や記憶を含む様々な認知プロセスに影響を与える可能性があります .
ノオトロピック効果
This compoundは動物実験でノオトロピック効果を示し、学習と記憶を著しく改善しました . アルプラゾラムまたはスコポラミンによって誘発された認知障害を逆転させる場合、アニラセタムの約10〜30倍強力です .
長期増強
This compoundのノオトロピック作用のメカニズムは、脳内のシナプス間で長期増強の誘導を促進すると考えられています . 長期増強とは、2つのニューロンが同時に刺激されると、その間の信号伝達を永続的に強化する現象です。
神経毒性
通常の条件下では、this compoundは神経毒性を生じない可能性があります . ただし、脳卒中または発作後の脳全体虚血に続く神経損傷を悪化させる可能性があります .
その他のAMPA受容体ポテンシエーターとの比較
アムパクインまたはベンゾイルピペリジン誘導体のAMPA受容体ポテンシエーターと比較して、this compoundはCX-516よりも強力でしたが、CX-546よりも強力ではありませんでした .
記憶喪失の軽減における可能性
This compoundは、スコポラミンとアルプラゾラムによって誘発された記憶喪失を軽減する能力を示しています . これは、記憶喪失を特徴とする障害の治療における潜在的な用途を示唆しています。
作用機序
Target of Action
IDRA-21, also known as 7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, primarily targets the AMPA receptors in the brain . These receptors play a critical role in stimulating synapses for increased transmission and plasticity, which are foundational for cognitive processes .
Mode of Action
This compound acts as a positive allosteric modulator of the AMPA receptors . This modulation is critical for the drug’s cognitive-enhancing effects, as taking this compound facilitates the synaptic transmission and plasticity related to learning and memory .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the glutamate AMPA receptors . By modulating these receptors, this compound enhances excitatory neurotransmission, which is crucial for maintaining alertness and the ability to concentrate on tasks .
Pharmacokinetics
This allows it to exert its effects directly on the brain’s AMPA receptors .
Result of Action
The modulation of AMPA receptors by this compound results in improved cognitive performance, including enhanced learning and memory . It is particularly effective in reversing cognitive deficits induced by certain agents like alprazolam or scopolamine . The effects of this compound are long-lasting, with benefits observed up to 48 hours after a single dose .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that while this compound shows promising results in animal studies, more research is needed to fully understand its effects in humans .
生化学分析
Biochemical Properties
IDRA-21 is known to interact with the AMPA receptor, a type of glutamate receptor, and acts as a positive allosteric modulator . This means that it enhances the activity of the AMPA receptor, leading to increased excitatory neurotransmission . The compound’s interaction with the AMPA receptor is thought to be responsible for its observed effects on learning and memory .
Cellular Effects
In the cellular context, this compound influences cell function by modulating the activity of the AMPA receptor . This can impact various cellular processes, including cell signaling pathways and gene expression . For instance, the modulation of AMPA receptor activity can influence the induction of long-term potentiation, a cellular mechanism associated with learning and memory .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the AMPA receptor and modulating its activity . This modulation is thought to occur through the attenuation of AMPA receptor desensitization . This means that this compound helps to maintain the responsiveness of the AMPA receptor to its ligand, glutamate, thereby enhancing excitatory neurotransmission .
Temporal Effects in Laboratory Settings
This compound has been observed to produce sustained effects lasting for up to 48 hours after a single dose . This suggests that the compound has a relatively long half-life and stability in biological systems
Dosage Effects in Animal Models
In animal studies, this compound has been found to be around 10–30 times more potent than aniracetam in reversing cognitive deficits induced by alprazolam or scopolamine . This suggests that the effects of this compound can vary with different dosages, and that high doses may lead to more pronounced effects .
Metabolic Pathways
Given its role as a modulator of the AMPA receptor, it is likely that this compound interacts with enzymes and cofactors involved in glutamate metabolism and neurotransmission .
Transport and Distribution
Given its lipophilic nature, it is likely that this compound can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its role as a modulator of the AMPA receptor, it is likely that this compound localizes to regions of the cell where these receptors are present, such as the post-synaptic density in neurons .
特性
IUPAC Name |
7-chloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRNTCHTJRLTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936887 | |
| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22503-72-6, 163936-78-5, 163936-79-6 | |
| Record name | IDRA 21 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22503-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IDRA 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022503726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDRA-21 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689UW7PT68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



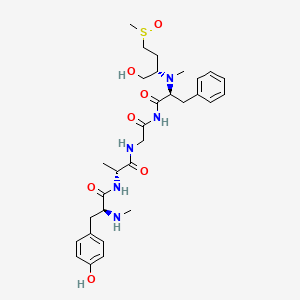
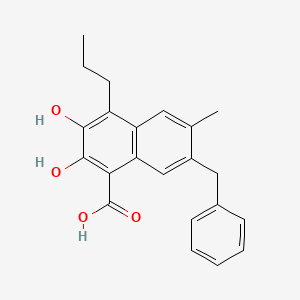
![1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1674299.png)
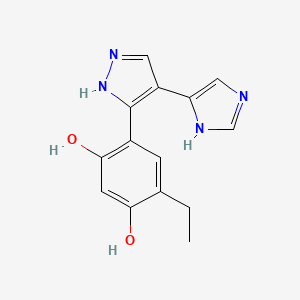

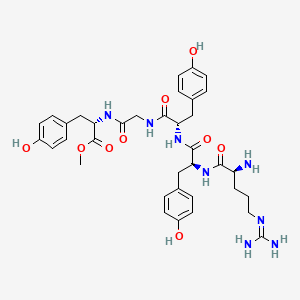
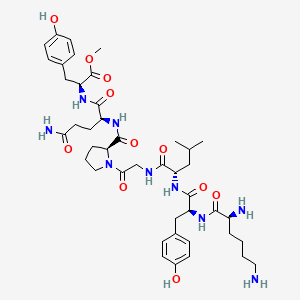
![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
